Pyrrole ring system is known to have many biological properties such as antipsychotic . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic .
Pyrrole derivatives are also used as β-adrenergic antagonists . These compounds are used to manage conditions like hypertension, angina, and arrhythmias .
Pyrrole derivatives have been found to have anticancer properties . They have been used in the treatment of leukemia, lymphoma, and myelofibrosis .
Benzoylpyrrolopyrrole carboxylic acid series of compounds, which are similar to “5-phenyl-1H-pyrrole-3-carboxylic Acid”, possess high anti-inflammatory and analgesic activity . Among these, the p-methoxy derivative of 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-α]pyrrole-1-carboxylic acid and 4-vinylbenzoyl derivatives were found to be the most potent .
Pyrrole derivatives have also been found to have antifungal properties . They have been used in the treatment of various fungal infections .
Pyrrole derivatives are known to have antiprotozoal properties . They have been used in the treatment of diseases caused by protozoa .
5-phenyl-1H-pyrrole-3-carboxylic acid is an organic compound characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing nitrogen. Its molecular formula is and it has a molecular weight of approximately 201.22 g/mol. The compound is notable for its carboxylic acid functional group at the third position of the pyrrole ring, contributing to its chemical reactivity and potential biological activity .
The reactivity of 5-phenyl-1H-pyrrole-3-carboxylic acid can be attributed to the presence of both the pyrrole ring and the carboxylic acid group. Key reactions include:
Research indicates that 5-phenyl-1H-pyrrole-3-carboxylic acid exhibits various biological activities. It has shown potential as an anti-inflammatory agent and may possess antimicrobial properties. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies .
Several synthesis methods have been reported for 5-phenyl-1H-pyrrole-3-carboxylic acid:
5-phenyl-1H-pyrrole-3-carboxylic acid finds applications across various fields:
Interaction studies have focused on how 5-phenyl-1H-pyrrole-3-carboxylic acid interacts with various biological systems. Preliminary findings suggest that it may influence enzyme activity or receptor binding, indicating its potential as a lead compound in drug discovery . Further research is required to elucidate its mechanisms of action.
5-phenyl-1H-pyrrole-3-carboxylic acid shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Methyl substitution enhances lipophilicity | |
2-methyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrole-3-carboxylic acid | Contains morpholine moiety, increasing solubility | |
Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | Ethyl ester form, differing in reactivity | |
1-(3-Ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Ethoxy substitution alters physical properties |
The uniqueness of 5-phenyl-1H-pyrrole-3-carboxylic acid lies in its specific arrangement of functional groups and its potential biological activities, making it a valuable compound for further research and application in various fields .
The Paal-Knorr pyrrole synthesis remains a cornerstone of traditional methods for constructing pyrrole derivatives. This reaction involves the condensation of 1,4-diketones with primary amines or ammonia to form polysubstituted pyrroles. For 5-phenyl-1H-pyrrole-3-carboxylic acid derivatives, the protocol typically employs a 1,4-diketone bearing a phenyl group and a carboxylic acid precursor. The reaction proceeds via sequential nucleophilic attacks by the amine on the carbonyl groups, followed by dehydration to form the pyrrole ring. A key advantage of this method is its compatibility with diverse amines, enabling the introduction of nitrogen-bound substituents. For example, aromatic amines with electron-donating or withdrawing groups can be used to modulate the electronic properties of the final product.
Another traditional approach involves the Hantzsch pyrrole synthesis, which utilizes β-keto esters, amines, and α-haloketones. While this method is less atom-economical than the Paal-Knorr reaction, it allows for the incorporation of ester functionalities that can later be hydrolyzed to carboxylic acids. For instance, tert-butyl acetoacetates have been employed as starting materials, with the tert-butyl ester serving as a protecting group that is hydrolyzed in situ or during downstream processing.
Continuous flow microreactor systems have revolutionized the synthesis of 5-phenyl-1H-pyrrole-3-carboxylic acid derivatives by enabling one-step, high-yield transformations. A notable example is the integration of the Hantzsch reaction with in situ ester hydrolysis in a single microreactor. In this process, tert-butyl acetoacetate reacts with an amine and a 2-bromoketone under flow conditions. The hydrogen bromide (HBr) generated as a byproduct during the Hantzsch step catalyzes the hydrolysis of the tert-butyl ester to yield the carboxylic acid directly. This method eliminates the need for separate hydrolysis steps, reducing reaction time from hours to minutes and improving overall yields (Table 1).
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
Parameter | Batch Method | Flow Method |
---|---|---|
Reaction Time | 12–24 h | 10–15 min |
Yield (%) | 45–60 | 75–90 |
Byproduct Formation (%) | 15–20 | <5 |
The scalability of continuous flow systems is particularly advantageous for multistep syntheses. For example, the direct conversion of Hantzsch reaction intermediates into pyrrole-3-carboxamides has been achieved in a single uninterrupted flow sequence, demonstrating the method’s utility in generating complex derivatives.
Scaffold hopping has emerged as a powerful strategy for diversifying the core structure of 5-phenyl-1H-pyrrole-3-carboxylic acid while retaining biological activity. This approach involves modifying the pyrrole ring or its substituents to create novel analogs.
Replacing the pyrrole ring with other heterocycles, such as furans or thiophenes, can alter electronic properties and binding affinities. For instance, substituting the nitrogen atom in the pyrrole with oxygen yields a furan derivative, which may exhibit improved metabolic stability.
Iridium-catalyzed C–H borylation followed by Suzuki coupling has enabled the introduction of diverse aryl groups at the 5-position of the pyrrole ring. This two-step method involves:
Table 2: Representative Aryl Groups Introduced via Suzuki Coupling
Aryl Bromide Substituent | Yield (%) |
---|---|
4-Methoxyphenyl | 92 |
3-Nitrophenyl | 85 |
2,4-Dichlorophenyl | 78 |
Scaffold hopping can also involve altering the ring topology. For example, converting the pyrrole into a bicyclic structure through ring closure or introducing spirocyclic motifs can enhance binding to target proteins. Computational tools such as ROCS (Rapid Overlay of Chemical Structures) aid in identifying topologically distinct scaffolds that maintain pharmacophore alignment.
Modifications at the N1 position of the pyrrole ring profoundly influence molecular interactions with biological targets. In studies of 5-HT6 receptor ligands, replacing the 1H-pyrrolo[3,2-c]quinoline scaffold with a 2-phenyl-1H-pyrrole-3-carboxamide framework reduced binding affinity (Ki = 10 nM vs. 3 nM for the parent compound), highlighting the importance of the N1 environment [1]. Introducing sulfonyl groups at N1, however, restored activity by serving as hydrogen bond acceptors. For instance, derivatives with N1-sulfonyl linkages exhibited Ki values below 30 nM in 5-HT6R binding assays [1].
In Notum inhibition studies, the N1 substituent’s steric and electronic properties dictated potency. A phenyl group at N1 (compound 20) achieved an IC50 of 1.7 μM, outperforming cyclopropyl (6 μM) or methyl (18 μM) analogs [2]. The phenyl group’s planar geometry facilitated hydrophobic packing within the enzyme’s active site, while smaller substituents failed to occupy critical subpockets.
N1 Substituent | IC50 (μM) |
---|---|
Phenyl | 1.7 |
Cyclopropyl | 6.0 |
CH2-cyclopropyl | 7.2 |
Methyl | 18.0 |
The phenyl ring’s position on the pyrrole scaffold determines its ability to engage in π-π interactions. In 5-HT6R antagonists, relocating the phenyl group from the 2nd to the 5th position of the pyrrole ring improved binding by reorienting the aromatic system toward F6.52/F6.51 residues [1]. Molecular dynamics simulations revealed that 5-phenyl derivatives formed stable CH−π interactions with these residues, whereas 2-phenyl analogs adopted suboptimal conformations [1].
Comparative studies of COX inhibitors further validated the 5-phenyl preference. Derivatives with phenyl groups at position 5 exhibited dual COX-1/COX-2 inhibition (IC50 = 0.068–0.188 μM), while those with phenyl at position 4 showed reduced activity (IC50 > 10 μM) [4]. The 5-phenyl orientation allowed simultaneous engagement of both cyclooxygenase isoforms’ hydrophobic channels.
Phenyl Position | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
5 | 0.068–0.143 | 0.091–0.188 |
4 | >10 | >10 |
Replacing the carboxylic acid moiety with bioisosteres modulates solubility and target selectivity. Tetrazole analogs of 5-phenyl-1H-pyrrole-3-carboxylic acid retained COX-2 inhibitory activity (IC50 = 0.108 μM) while reducing gastrointestinal toxicity [4]. Sulfonamide replacements, conversely, enhanced 5-HT6R inverse agonism by 40% compared to the parent carboxylic acid [1].
In Notum inhibitors, substituting the carboxylic acid with a pyrrolidine-3-carboxylic acid system lowered lipophilicity (ΔclogP = −2.4) but reduced potency (IC50 = 48 μM vs. 1.7 μM for the pyrrole analog) [2]. This trade-off highlights the carboxylic acid’s dual role in mediating hydrogen bonds and optimizing logP.
Isostere | Target | IC50 (μM) | clogP |
---|---|---|---|
Tetrazole | COX-2 | 0.108 | 2.1 |
Sulfonamide | 5-HT6R | 6.2 | 1.8 |
Pyrrolidine acid | Notum | 48.0 | 1.2 |
The Kelch-like ECH-Associating Protein 1 (Keap1) - Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) - Antioxidant Response Element (ARE) signaling pathway represents a critical regulatory mechanism in cellular oxidative stress responses [1]. Under physiological conditions, Keap1 functions as a cytoplasmic repressor that sequesters Nrf2 through direct protein interactions, subsequently targeting it for proteasomal degradation [2]. Upon oxidative stress exposure, Keap1 undergoes conformational changes that release Nrf2, allowing its nuclear translocation and binding to ARE sequences in target gene promoters [3].
Recent investigations have demonstrated that 5-phenyl-1H-pyrrole-3-carboxylic acid derivatives exhibit potent inhibitory activity against the Keap1-Nrf2 protein interaction. Cairang and colleagues reported that 5-(3-(N-(carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid (compound 2) functions as a non-covalent inhibitor of the Keap1-Nrf2 interaction [4]. In a cerebral ischemia/reperfusion injury model, compound 2 demonstrated significant therapeutic efficacy by promoting Nrf2 translocation from the cytoplasm to the nucleus in diseased tissue [5]. The treatment resulted in increased production of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) [4] [5].
Structure-activity relationship studies conducted by Huang and colleagues identified compound 19, a 5-phenyl-1H-pyrrole-2-carboxylic acid derivative, as the most potent Keap1 inhibitor with a dissociation constant (KD) of 42.2 nanomolar [6]. Through scaffold hopping from an initial screening hit with a KD of 5090 nanomolar, the researchers developed this novel series specifically targeting the Keap1-Nrf2 interaction for treating oxidative stress-related diseases including acute lung injury and cerebral ischemic/reperfusion injury [6].
The therapeutic potential of Keap1-Nrf2 pathway modulation extends to various oxidative stress disorders. In cerebral ischemia, Nrf2 participates in multiple signaling cascades including phosphoinositide 3-kinase/protein kinase B (PI3K/AKT), mitogen-activated protein kinase (MAPK), nuclear factor kappa B (NF-κB), and heme oxygenase-1 (HO-1) pathways [7]. These interactions collectively contribute to neuroprotection through oxidative stress inhibition, anti-inflammatory responses, mitochondrial homeostasis maintenance, blood-brain barrier protection, and ferroptosis inhibition [7].
Experimental stroke models have provided compelling evidence for the neuroprotective role of Nrf2 activation. Multiple studies have demonstrated that Nrf2 upregulation reduces cerebral infarct size, improves neurological deficits, and enhances functional recovery following middle cerebral artery occlusion [8]. The protective effects are mediated through coordinated upregulation of antioxidant and detoxification enzymes, including glutathione S-transferases, NADPH quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC) [9].
The serotonin type 6 receptor (5-HT6R) has emerged as a particularly promising therapeutic target for cognitive dysfunction and central nervous system disorders [10]. This G-protein-coupled receptor exhibits high constitutive activity and is predominantly expressed in brain regions involved in memory and learning, including the hippocampus, striatum, nucleus accumbens, and prefrontal cortex [11]. The 5-HT6R couples canonically to the adenylyl cyclase pathway through Gs proteins, but also engages additional signaling cascades including mammalian target of rapamycin (mTOR) and cyclin-dependent kinase 5 (Cdk5) pathways [10] [11].
Structural modification of pyrrole-based scaffolds has yielded potent 5-HT6R inverse agonists with enhanced therapeutic potential. Zajdel and colleagues reported the development of 2-phenyl-1H-pyrrole-3-carboxamide derivatives that exhibit inverse agonist properties at 5-HT6R-operated Gs and Cdk5 signaling pathways [10] [11]. Compound 27, identified as the lead molecule, demonstrated high binding affinity (Ki = 30 nanomolar) and selectivity for the 5-HT6R [10] [11]. Importantly, this compound showed metabolic stability, brain penetration capability, and reversed scopolamine-induced memory decline in the novel object recognition test [10] [11] [12].
Preclinical efficacy studies have demonstrated the cognitive-enhancing properties of these compounds in multiple behavioral paradigms. Compound 27 exhibited procognitive effects in the attentional set-shifting task, a measure of cognitive flexibility in rats [10] [11]. Additionally, the compound successfully reversed scopolamine-induced memory impairments, suggesting potential applications in treating cognitive deficits associated with aging, Alzheimer disease, and other neurodegenerative conditions [10] [11].
The 5-HT6R also plays crucial roles in neuronal development and morphology through its interactions with specific protein partners. During neuronal differentiation, the receptor sequentially interacts with Cdk5 and G-protein-regulated inducer of neurite outgrowth 1 (GPRIN1) [13]. The 5-HT6R-operated Cdk5-Cdc42 signaling promotes neurite outgrowth initiation, while the 5-HT6R-GPRIN1 interaction induces neurite extension and branching [13]. Phosphorylation of 5-HT6R at serine 350 by Cdk5 regulates these protein interactions, with phosphorylation inhibiting GPRIN1 binding while promoting Cdk5 association [13].
The neurological target engagement of 5-phenyl-1H-pyrrole-3-carboxylic acid derivatives encompasses multiple molecular mechanisms that collectively contribute to neuroprotection and cognitive enhancement. These mechanisms include modulation of neurotransmitter systems, enhancement of endogenous antioxidant defenses, optimization of blood-brain barrier penetration, and direct neuroprotective effects through various cellular pathways.
Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulation represents a critical mechanism for cognitive function restoration. Borozdenko and colleagues investigated potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (compound 1) as a potential prodrug for cognitive improvement in ischemic brain injury [15] [16]. Molecular docking and dynamics studies supported the hypothesis that compound 1 affects AMPA receptor function, contributing to its neuroprotective effects [15] [16]. In a rat model of acute focal cerebral ischemia, compound 1 significantly reduced neurological deficits and improved symptom regression, exploratory behavior, and anxiety reduction [15] [16].
The compound demonstrated blood-brain barrier penetration capability in both intact and ischemic animals, although concentrations in intact brains were relatively low [15] [16]. Despite this limitation, significant behavioral improvements were observed, including anxiety reduction and activity escalation in intact rats [15] [16]. The enhanced penetration in ischemic conditions may result from blood-brain barrier disruption associated with stroke pathophysiology [15] [16].
Dual-target enzyme inhibition represents another important mechanism for neurological protection. Novel pyrrole derivatives have been developed as multi-target agents for Alzheimer disease treatment, demonstrating selective monoamine oxidase B (MAO-B) inhibition with IC50 values in the nanomolar range (665 nanomolar) and moderate acetylcholinesterase (AChE) inhibition (IC50: 4.145 micromolar) [17]. The lead compound vh0 showed the best dual-acting profile and demonstrated superior antioxidant activities in both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays [17].
Importantly, these compounds showed selectivity for MAO-B over MAO-A, avoiding the potential for tyramine-related hypertensive reactions associated with non-selective MAO inhibitors [17]. The dual inhibition profile addresses multiple pathological pathways in Alzheimer disease, including oxidative stress, acetylcholine deficiency, and abnormal protein aggregation [17].
Oxidative stress mitigation through cyclooxygenase (COX) pathway modulation has been demonstrated for 1,5-diaryl pyrrole derivatives in Parkinson disease models. Javid and colleagues evaluated three novel pyrrole derivatives (compounds A, B, and C) against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells [18]. The compounds demonstrated neuroprotective effects by controlling lipid peroxidation processes and suppressing the COX-2/prostaglandin E2 (PGE2) pathway [18]. Compounds A and C showed particularly strong effects on COX-2 expression suppression, while compound B exhibited different mechanisms not involving COX-2 inhibition [18].
The neuroprotective effects were associated with reduced reactive oxygen species (ROS) production, decreased lipid peroxidation, and inhibition of oxidative stress-induced apoptosis [18]. These findings suggest that synthetic pyrrolic derivatives may serve as promising neuroprotective agents for preventing Parkinson disease progression [18].
The enhanced brain penetration was confirmed through direct measurement of brain tissue concentrations following intravenous administration [19]. The pyrrolopyrimidines achieved substantially higher brain levels compared to control compounds, demonstrating the importance of optimized physicochemical properties for central nervous system drug delivery [19].
Neuroinflammation modulation represents an additional mechanism for neurological protection. Pyrrolo[3,4-d]pyridazinone derivatives have been investigated for their effects on neuroinflammation induced by lipopolysaccharide or microglial activation [20]. The compounds significantly reduced negative effects on cell viability, free radical levels, and nitric oxide production in neuroinflammation models [20]. Compound L2 showed particularly beneficial effects on neuronal damage caused by proinflammatory cytokines, with in silico studies confirming blood-brain barrier penetration capability [20].
The therapeutic potential of these mechanisms extends to various neurological conditions including stroke, Alzheimer disease, Parkinson disease, and neuropathic pain. The multi-target approach addressing oxidative stress, neuroinflammation, neurotransmitter dysfunction, and cellular protection pathways offers advantages over single-target therapeutic strategies [17] [21] [18]. Future research directions should focus on optimizing these mechanisms through structure-activity relationships and evaluating combination therapies that target multiple pathological pathways simultaneously.